molecular formula C22H15N3O B12898382 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-19-0

1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B12898382
CAS No.: 62481-19-0
M. Wt: 337.4 g/mol
InChI Key: ZPSZAJKQOLEBFK-UHFFFAOYSA-N
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Description

1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both imidazole and quinazoline moieties, makes it an interesting target for synthetic and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the imidazoquinazoline core. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as molybdate sulfuric acid have been reported to be effective in promoting the cyclization reaction under solvent-free conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Bromine in chloroform at room temperature.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of imidazole and quinazoline moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

62481-19-0

Molecular Formula

C22H15N3O

Molecular Weight

337.4 g/mol

IUPAC Name

1,2-diphenylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C22H15N3O/c26-21-18-13-7-8-14-19(18)23-22-24(21)15-20(16-9-3-1-4-10-16)25(22)17-11-5-2-6-12-17/h1-15H

InChI Key

ZPSZAJKQOLEBFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=CC=C5

Origin of Product

United States

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